![molecular formula C20H22N2O3S2 B2615582 N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-tosylbutanamide CAS No. 941967-30-2](/img/structure/B2615582.png)
N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-tosylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-tosylbutanamide” is a chemical compound with the CAS Number: 61627-58-5 . It has a molecular weight of 235.33 . The compound is a white to off-white solid .
Synthesis Analysis
The reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl cyanoacetate gives 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide . This compound can be used to synthesize different heterocyclic derivatives comprising thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin rings .Molecular Structure Analysis
The InChI code for the compound is 1S/C12H15N2OS/c1-2-11(15)14-12-9(7-13)8-5-3-4-6-10(8)16-12/h16H,2-6H2,1H3,(H,14,15) . The structure of the compound was confirmed by IR, 1H NMR, MS, elemental analysis, and X-ray single-crystal diffraction method .Chemical Reactions Analysis
The mechanistic and synthetic pathways of the compound depend on regioselective attack and/or cyclization by the cyanoacetamido moiety in the key precursor on various chemical reagents . The competition of the reaction pathways including dipolar cyclization, dinucleophilic-bielectrophilic attack, β-attack, Gewald-type attack, and condensation reactions lead to the diversity of the synthesized products .Physical And Chemical Properties Analysis
The compound is a white to off-white solid . It should be stored in a refrigerator .科学的研究の応用
Antitumor and Anticancer Applications
A study highlighted the synthesis of various heterocyclic derivatives from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide, demonstrating significant antitumor activities. These compounds showed high inhibitory effects on breast adenocarcinoma, non-small cell lung cancer, and CNS cancer cell lines, underscoring their potential as anticancer agents (Shams et al., 2010).
Another research explored novel N-(4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl) cyanoacetamide derivatives, which exhibited cytotoxic activities against various human cancer cell lines, including breast, liver, colon, prostate, and cervical cancer cells. The study emphasized the apoptotic, anti-metastatic, and anti-angiogenic effects of these compounds (Mohamed et al., 2017).
Antimicrobial Applications
Research on novel thienopyrimidines and triazolothienopyrimidines derived from 2-cyanoacetohydrazide and 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives demonstrated their antimicrobial properties. The study indicated their effectiveness against various microorganisms, highlighting their potential in antimicrobial applications (Mahmoud et al., 2015).
Applications in Dye and Textile Finishing
A study focused on the synthesis of novel antimicrobial acyclic and heterocyclic dyes and their precursors based on 2-N-Acylamino-4,5,6,7-tetrahydro-benzo[b]thiophene systems. These compounds showed significant antimicrobial activity against tested organisms and were applied in dyeing and textile finishing, revealing their industrial relevance (Shams et al., 2011).
Applications in Kinase Inhibition and Antiproliferative Activities
A study on tetrahydrobenzo[b]thiophene derivatives as kinase inhibitors and anticancer agents discovered novel 1,2,4-triazine derivatives. These compounds demonstrated strong c-Met kinase inhibitory potency and moderate to strong cytotoxicity against various cancer cell lines, highlighting their potential as kinase inhibitors and anticancer drugs (Abdo et al., 2020).
作用機序
Target of Action
N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-tosylbutanamide is a synthetic compound that has been studied for its potential biological activities Similar compounds have been reported to interact with enzymes such as α-glucosidase , suggesting potential targets for this compound.
Mode of Action
It’s suggested that the compound might interact with its targets through a non-competitive manner, as observed in similar compounds interacting with α-glucosidase .
Biochemical Pathways
Based on its potential interaction with α-glucosidase , it may influence carbohydrate metabolism pathways.
Result of Action
Similar compounds have shown cytotoxic effects against cancer cell lines , suggesting potential antitumor activity.
Safety and Hazards
将来の方向性
The high binding energy for the compound suggests its further structure optimization and the need for in-depth studies as a possible 5-LOX inhibitor . The simplicity of the synthetic procedures, which mainly involved one-pot reactions under mild reaction conditions, the convenience of yield production, and the diversity of the reactive sites in the produced systems play a valuable role for further heterocyclic transformations and further biological investigations .
特性
IUPAC Name |
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(4-methylphenyl)sulfonylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3S2/c1-14-8-10-15(11-9-14)27(24,25)12-4-7-19(23)22-20-17(13-21)16-5-2-3-6-18(16)26-20/h8-11H,2-7,12H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMKQKFCLHWDSLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=C(C3=C(S2)CCCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

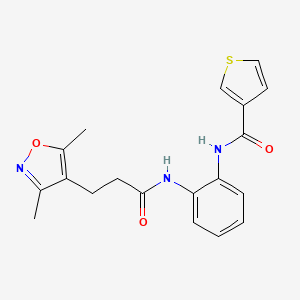
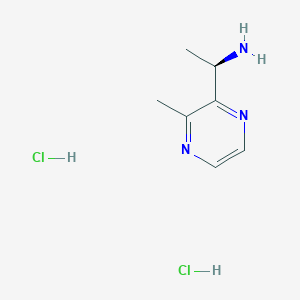
![4-[(3-Methylpiperidin-1-yl)sulfonyl]benzoic acid](/img/structure/B2615507.png)
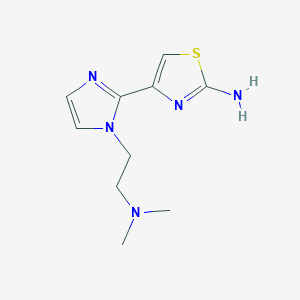
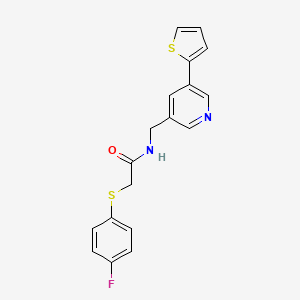
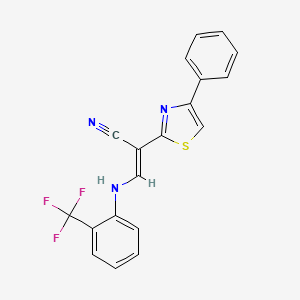
![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-cyclopentyl-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2615512.png)
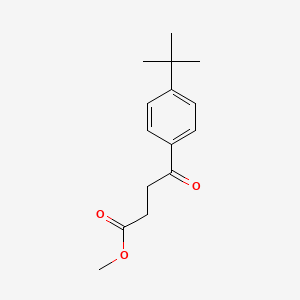
methanone](/img/structure/B2615514.png)

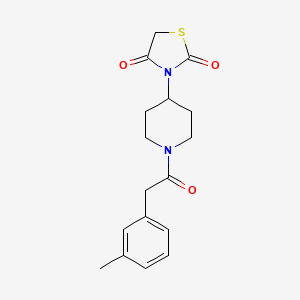
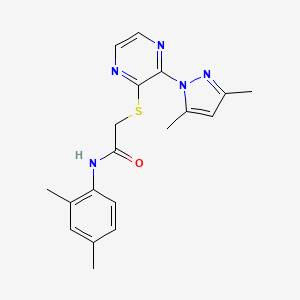
![Spiro[2,3-dihydropyrrolizine-1,2'-oxirane]](/img/structure/B2615520.png)
![N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide hydrochloride](/img/structure/B2615521.png)